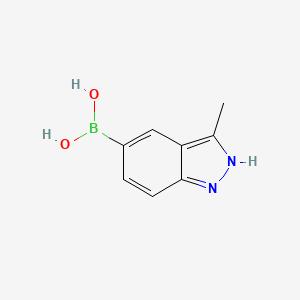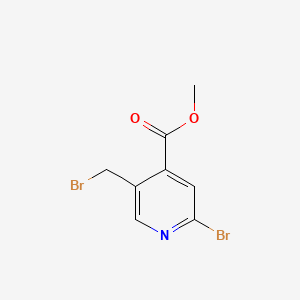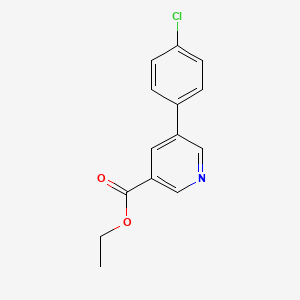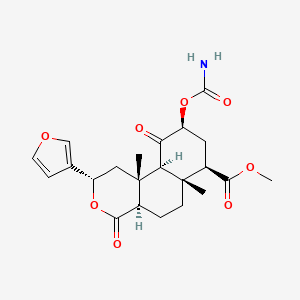
17-phenyl trinor Prostaglandin F2alpha-d4
Overview
Description
“17-phenyl trinor Prostaglandin F2alpha-d4” is a metabolically stable analog of PGF2alpha and is a potent agonist for the FP receptor . It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2alpha by GC- or LC-mass spectrometry .
Molecular Structure Analysis
The molecular formula of “17-phenyl trinor Prostaglandin F2alpha-d4” is C23H28D4O5 . It has a formula weight of 392.5 . The InChi Code is InChI=1S/C23H32O5/c24-18 (13-12-17-8-4-3-5-9-17)14-15-20-19 (21 (25)16-22 (20)26)10-6-1-2-7-11-23 (27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2, (H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 .Physical And Chemical Properties Analysis
The compound is soluble in DMF, DMSO, and Ethanol . It is less soluble in PBS (pH 7.2) . .Scientific Research Applications
Analytical Chemistry: Mass Spectrometry
In analytical chemistry, this compound serves as an internal standard for gas chromatography or liquid chromatography-mass spectrometry. This application is essential for accurate quantification of prostaglandins and related compounds in various biological samples .
Lipid Biochemistry: Prostaglandin Research
As a metabolically stable analog of prostaglandin F2alpha, it’s a potent agonist for the FP receptor. This makes it valuable for research into lipid biochemistry and the cyclooxygenase pathway, providing insights into inflammatory responses and other physiological processes .
Endocrinology: Reproductive Biology
This compound binds to the FP receptor on ovine luteal cells with high potency, which is significant for studies in reproductive biology and endocrinology. It can help in understanding the role of prostaglandins in reproductive functions .
Neuroscience: Neuroinflammation Studies
In neuroscience, the compound’s role as an FP receptor agonist is useful for studying neuroinflammation, a process involved in various neurological disorders. It can aid in the development of treatments for conditions like Alzheimer’s disease .
Pharmaceutical Development: Drug Formulation
The isopropyl ester of 17-phenyl trinor Prostaglandin F2alpha-d4 has been used in the development of drugs for reducing intraocular pressure without irritation, showcasing its potential in pharmaceutical formulation .
Mechanism of Action
Target of Action
The primary target of 17-phenyl trinor Prostaglandin F2alpha-d4 is the FP receptor . This receptor is a member of the prostaglandin (PG) receptor family and plays a crucial role in various physiological processes .
Mode of Action
17-phenyl trinor Prostaglandin F2alpha-d4 acts as a potent agonist for the FP receptor . It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF 2alpha . At the rat recombinant FP receptor expressed in CHO cells, 17-phenyl trinor Prostaglandin F2alpha-d4 inhibits PGF 2alpha binding with a Ki of 1.1 nM .
Biochemical Pathways
The interaction of 17-phenyl trinor Prostaglandin F2alpha-d4 with the FP receptor affects the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and other physiological processes .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf 2alpha , suggesting it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the FP receptor by 17-phenyl trinor Prostaglandin F2alpha-d4 leads to various cellular effects. For instance, it induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . In ocular applications, it has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys .
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl trinor Prostaglandin F2alpha-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)
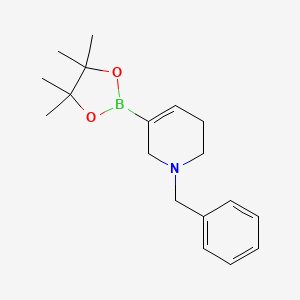
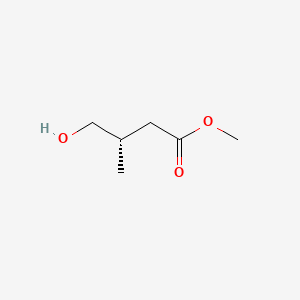
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
